3-(吡咯啉-1-基)哌啶

描述

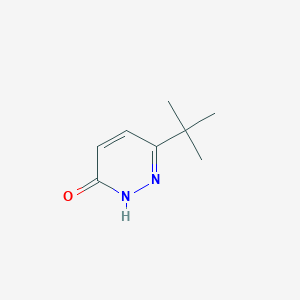

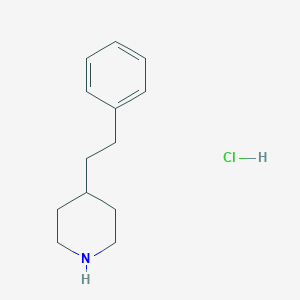

3-(Pyrrolidin-1-yl)piperidine is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest due to their presence in various natural products and their utility in medicinal chemistry. The synthesis and functionalization of such compounds can lead to the development of molecules with potential therapeutic applications.

Synthesis Analysis

The synthesis of piperidine derivatives, including those related to 3-(Pyrrolidin-1-yl)piperidine, has been explored through various methods. One approach involves the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles from N-substituted piperidines, which includes a cascade of reactions such as decarboxylation and ipso-oxidation . Another method describes the synthesis of 2,3-disubstituted pyrrolidines and piperidines through oxidative decarboxylation-beta-iodination of amino acids, which allows for the introduction of different substituents at specific positions . Additionally, a three-step synthesis has been reported for the production of a key intermediate in the synthesis of Crizotinib, which involves the transformation of a pyridine moiety .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with the potential for multiple stable conformers. For instance, the molecular structure and vibrational frequencies of a related molecule, 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, were determined using both Hartree–Fock and density functional theory calculations, revealing five different stable conformers . The molecular structure is crucial for understanding the reactivity and potential biological activity of these compounds.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. For example, the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives was achieved using a piperidine–iodine dual system catalyst in a one-pot three-component reaction . Additionally, the regioselective synthesis of dispiro[3H-indole-3,2'-pyrrolidine-3',3"-piperidines] has been characterized, which includes the formation of compounds with potential electrophilic and nucleophilic sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The vibrational spectra, molecular structure, and optimized geometrical parameters of these compounds have been studied to understand their stability and reactivity . The synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a compound intended for imaging dopamine D4 receptors, highlights the importance of specific radioactivity and radiochemical purity in the context of medicinal applications .

科学研究应用

合成和化学性质

合成方法3-(吡咯啉-1-基)哌啶因其刚性二胺结构在药物化学中具有重要意义。Smaliy等人(2011)提出了一种基于吡咯基吡啶的完全催化氢化的新合成方法,解决了以往多阶段合成方法的局限性。这种方法有助于生产更多的3-(吡咯啉-1-基)哌啶(Smaliy et al., 2011)。

生物和药用应用

抗菌活性含有3-(吡咯啉-1-基)哌啶结构的衍生物表现出强大的抗菌性能。具体来说,含有这种基团的5-(1H-1,2,3-三唑-4-基)-1,2,4-噁二唑衍生物展示了显著的抗菌效果,值得进一步进行结构-活性关系研究(Krolenko等人,2016)。

合成新型受体拮抗剂在1,3,4-三取代吡咯啉CCR5拮抗剂中修改4-(3-苯基丙-1-基)哌啶基团已显示出在平衡抗病毒效力和药代动力学方面具有潜力,表明其在药物开发过程中的实用性(Lynch et al., 2003)。

安全和危害

属性

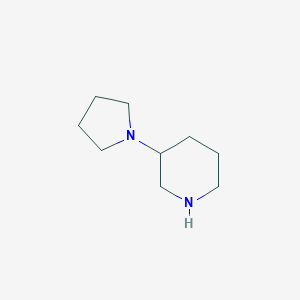

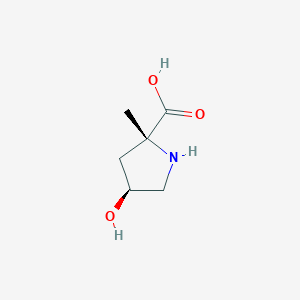

IUPAC Name |

3-pyrrolidin-1-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRVXZMXCPNZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrrolidin-1-yl)piperidine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Aluminum, hydroxybis[2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(hydroxy-kappaO)-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxidato]-](/img/structure/B136454.png)

![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B136485.png)